ML399

Description

Properties

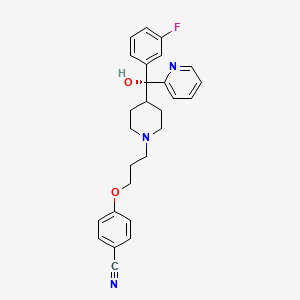

Molecular Formula |

C27H28FN3O2 |

|---|---|

Molecular Weight |

445.5 g/mol |

IUPAC Name |

4-[3-[4-[(R)-(3-fluorophenyl)-hydroxy-pyridin-2-ylmethyl]piperidin-1-yl]propoxy]benzonitrile |

InChI |

InChI=1S/C27H28FN3O2/c28-24-6-3-5-23(19-24)27(32,26-7-1-2-14-30-26)22-12-16-31(17-13-22)15-4-18-33-25-10-8-21(20-29)9-11-25/h1-3,5-11,14,19,22,32H,4,12-13,15-18H2/t27-/m1/s1 |

InChI Key |

YLADDJNCJBCBJE-HHHXNRCGSA-N |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

ML399; ML-399; ML 399; VU0516340; VU-0516340; VU 0516340; |

Origin of Product |

United States |

Foundational & Exploratory

The Mechanism of Action of ML399: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

ML399 is a potent and selective small-molecule inhibitor of the protein-protein interaction (PPI) between menin and the Mixed Lineage Leukemia (MLL) protein.[1][2] Developed as a second-generation chemical probe, this compound offers improved potency and drug-like properties for the investigation of MLL-rearranged leukemias.[3] This document provides an in-depth technical overview of the mechanism of action of this compound, including its molecular target, binding interactions, downstream signaling effects, and cellular activity. Detailed experimental methodologies for key assays and a summary of its quantitative data are also presented.

Core Mechanism of Action: Disruption of the Menin-MLL Interaction

This compound functions by directly binding to the menin protein and competitively inhibiting its interaction with MLL.[1] In MLL-rearranged leukemias, the fusion of the MLL gene with various partner genes results in the production of oncogenic MLL fusion proteins. The leukemogenic activity of these fusion proteins is critically dependent on their interaction with menin, a scaffold protein that plays a crucial role in gene expression and cell signaling.[3] By disrupting this essential interaction, this compound effectively abrogates the oncogenic function of MLL fusion proteins.

Molecular Target: The MLL Binding Pocket on Menin

The direct molecular target of this compound is the menin protein. Menin possesses a large central cavity that serves as the binding site for MLL.[4][5] Structural studies have revealed that small-molecule inhibitors, including those of the piperidine class to which this compound belongs, occupy this pocket and mimic the key interactions of MLL with menin.[3]

Binding Mode and Key Interactions

While a crystal structure of this compound in complex with menin is not publicly available, information from the development of this probe and related compounds sheds light on its binding mode. This compound belongs to a piperidine class of menin-MLL inhibitors. A key feature of this class is its engagement in a hydrogen bond with the tryptophan 341 (Trp341) residue within the MLL binding pocket of menin.[3] This interaction is a distinguishing feature compared to some other classes of menin-MLL inhibitors and contributes to its potent inhibitory activity.[3]

Downstream Signaling Pathways

The inhibition of the menin-MLL interaction by this compound initiates a cascade of downstream effects that ultimately lead to the suppression of the leukemic phenotype.

Downregulation of HOXA9 and MEIS1

The menin-MLL complex is essential for the transcriptional upregulation of key downstream target genes, most notably HOXA9 and MEIS1. These genes are critical for the maintenance of the leukemic state in MLL-rearranged leukemias. By disrupting the menin-MLL interaction, this compound leads to a significant reduction in the expression of both HOXA9 and MEIS1, thereby inhibiting the oncogenic program driven by MLL fusion proteins.

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound.

| Parameter | Value | Assay | Reference |

| IC50 | 90 nM | Fluorescence Polarization | [6] |

| GI50 (MLL-AF9 cells) | ~4 µM | MTT Cell Viability Assay | [3] |

| Solubility (PBS, pH 7.4) | 86.9 ± 8.2 µM | HPLC | [3] |

| Stability (PBS, 24h) | 98.6% remaining | LC-MS | [3] |

| Stability (PBS, 48h) | 96.1% remaining | LC-MS | [3] |

Table 1: In vitro activity and physicochemical properties of this compound.

Experimental Protocols

The following are representative protocols for the key assays used in the characterization of this compound.

Fluorescence Polarization (FP) Assay for Menin-MLL Interaction

This assay quantitatively measures the ability of a compound to inhibit the interaction between menin and a fluorescently labeled MLL-derived peptide.

Workflow:

Methodology:

-

Reagents:

-

Recombinant full-length human menin protein.

-

A fluorescein-labeled peptide derived from the menin-binding motif of MLL (e.g., FLSN-MLL).

-

Assay Buffer (e.g., PBS with 0.01% Tween-20).

-

This compound dissolved in DMSO, with serial dilutions prepared.

-

-

Procedure:

-

In a 384-well plate, combine the menin protein and the fluorescently labeled MLL peptide at optimized concentrations.

-

Add this compound at various concentrations to the wells. Include DMSO-only wells as a negative control (100% binding) and wells with only the labeled peptide as a positive control (0% binding).

-

Incubate the plate at room temperature for a defined period (e.g., 30 minutes) to allow the binding to reach equilibrium.

-

Measure the fluorescence polarization using a plate reader with appropriate excitation and emission filters (e.g., 485 nm excitation and 535 nm emission for fluorescein).

-

-

Data Analysis:

-

The percentage of inhibition is calculated for each concentration of this compound.

-

The IC50 value is determined by fitting the concentration-response data to a sigmoidal dose-response curve.

-

MTT Cell Viability Assay

This colorimetric assay assesses the effect of this compound on the metabolic activity of leukemia cells, which is an indicator of cell viability and proliferation.

Methodology:

-

Cell Culture:

-

Culture MLL-rearranged leukemia cells (e.g., MLL-AF9) in appropriate media and conditions.

-

-

Procedure:

-

Seed the cells in a 96-well plate at a predetermined density.

-

Treat the cells with serial dilutions of this compound. Include a DMSO-only control.

-

Incubate the cells for a specified period (e.g., 72 hours).

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a further 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

-

Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

-

Data Analysis:

-

The absorbance values are proportional to the number of viable cells.

-

The GI50 (concentration for 50% growth inhibition) is calculated by plotting the percentage of cell viability against the concentration of this compound.

-

In Vivo Studies and Off-Target Profile

This compound was designed as a probe for in vivo studies, possessing excellent solubility and stability.[3] However, detailed public reports of its in vivo efficacy and pharmacokinetic profile are limited.

An off-target pharmacology screen of this compound against a panel of 68 GPCRs, ion channels, and transporters at a concentration of 10 µM revealed 16 significant activities.[3] The specific identities of these off-targets are not detailed in the available public reports, and further investigation would be required to fully characterize the selectivity profile of this compound.

Conclusion

This compound is a valuable chemical probe for studying the biological consequences of inhibiting the menin-MLL interaction. Its mechanism of action is well-defined, involving the direct disruption of this critical protein-protein interaction, leading to the downregulation of key oncogenic transcription factors and subsequent inhibition of leukemia cell growth. The availability of quantitative data and established experimental protocols facilitates its use in further research aimed at validating the menin-MLL axis as a therapeutic target in MLL-rearranged leukemias. Further studies are warranted to fully elucidate its in vivo efficacy and off-target profile.

References

- 1. medkoo.com [medkoo.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Progress towards small molecule inhibitors of the Menin-Mixed Lineage Leukemia (MLL) interaction with in vivo utility - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Crystal structure of menin reveals binding site for mixed lineage leukemia (MLL) protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Crystal Structure of Menin Reveals Binding Site for Mixed Lineage Leukemia (MLL) Protein - PMC [pmc.ncbi.nlm.nih.gov]

- 6. [Table, Probe Structure & Characteristics]. - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

ML399: A Potent Inhibitor of the Menin-MLL Protein-Protein Interaction

An In-depth Technical Guide for Researchers and Drug Development Professionals

This guide provides a comprehensive technical overview of ML399, a second-generation small molecule inhibitor targeting the critical protein-protein interaction (PPI) between menin and Mixed Lineage Leukemia (MLL) fusion proteins. The menin-MLL interaction is an essential driver for the leukemogenic activity of MLL fusion proteins, making it a compelling therapeutic target for acute leukemias with MLL gene rearrangements.[1][2][3] this compound serves as a valuable chemical probe for elucidating the biology of MLL-rearranged leukemias and represents a significant step forward in the development of targeted therapies for these aggressive cancers.[4]

The Menin-MLL Interaction in Leukemia

Chromosomal translocations involving the MLL gene are a hallmark of aggressive acute myeloid and lymphoid leukemias in both children and adults.[5] These translocations generate oncogenic MLL fusion proteins that are dependent on a direct interaction with the nuclear protein menin for their leukemogenic activity.[1][3] Menin acts as a scaffold protein, tethering MLL fusion proteins to chromatin and enabling the aberrant expression of target genes, such as HOXA9 and MEIS1, which in turn drives leukemic transformation and blocks hematopoietic differentiation.[1][2][6] The N-terminal portion of MLL, which is retained in all MLL fusion proteins, contains the menin-binding motifs, making this interaction a constant feature across different MLL-rearranged leukemias.[1][3] Genetic disruption of the menin-MLL interaction abrogates the oncogenic potential of MLL fusion proteins, validating this PPI as a prime therapeutic target.[1][7]

This compound: A Second-Generation Menin-MLL Inhibitor

This compound was developed as a second-generation probe to improve upon the first-generation menin-MLL inhibitor, ML227.[4] While ML227 demonstrated the feasibility of targeting this PPI, it was limited by metabolic instability and off-target activities.[4] this compound was engineered through a structure-based design approach to exhibit enhanced potency, improved pharmacokinetic properties, and greater potential for in vivo studies.[4] It is a potent, cell-penetrant inhibitor that can be used to study MLL-fusion-mediated leukemogenesis and other menin-dependent pathways.[4]

Mechanism of Action

This compound functions by competitively binding to a pocket on the surface of the menin protein that is normally occupied by the N-terminus of MLL. By occupying this site, this compound directly blocks the physical interaction between menin and MLL fusion proteins. This disruption prevents the recruitment of the MLL fusion complex to target gene promoters, leading to the downregulation of key leukemogenic genes like HOXA9 and MEIS1.[6][8][9] This, in turn, inhibits the proliferation of MLL-rearranged leukemia cells and can induce their differentiation.[8]

Caption: Menin-MLL signaling in normal and leukemic cells and this compound's inhibitory action.

Quantitative Data for this compound

The following tables summarize the key quantitative metrics reported for this compound.

Table 1: Cellular Activity of this compound

| Cell Line | MLL Fusion | Assay Type | Parameter | Value | Reference |

|---|

| MLL-AF9 | MLL-AF9 | MTT | GI₅₀ | ~4 µM |[4] |

Table 2: Physicochemical Properties of this compound

| Property | Condition | Value | Reference |

|---|---|---|---|

| Solubility | PBS (pH 7.4) | 86.9 ± 8.2 µM | [4] |

| Stability | PBS (Room Temp) | 98.6% remaining after 24h | [4] |

| Stability | PBS (Room Temp) | 96.1% remaining after 48h |[4] |

Experimental Protocols

Detailed methodologies for the key assays used to characterize this compound are provided below.

This biochemical assay is used to quantify the inhibitory potency of compounds like this compound on the menin-MLL protein-protein interaction.

Principle: The assay measures the change in the polarization of fluorescently labeled MLL peptide upon binding to the much larger menin protein. Small, unbound fluorescent peptides tumble rapidly in solution, leading to low polarization. When bound to menin, the tumbling slows, and polarization increases. An inhibitor that disrupts this interaction will cause a decrease in polarization.

Detailed Protocol:

-

Reagent Preparation:

-

Assay Buffer: Prepare an appropriate buffer (e.g., 20 mM Tris-HCl, pH 7.5, 100 mM NaCl, 5 mM DTT, 0.5 mg/mL bovine gamma globulin).[10]

-

Menin Protein: Recombinantly express and purify human menin protein. Dilute to the desired final concentration (e.g., 12 nM) in assay buffer.[11]

-

Fluorescent MLL Peptide: Synthesize a peptide corresponding to a menin-binding region of MLL (e.g., MBM1) and label it with a fluorophore (e.g., FITC or TAMRA).[3][11] Dilute to the desired final concentration (e.g., 4 nM) in assay buffer.[11]

-

This compound (or test compound): Prepare a serial dilution of the compound in DMSO, followed by a further dilution in assay buffer.

-

-

Assay Procedure (384-well format):

-

Dispense 10 µL of the test compound dilution into black, non-binding surface 384-well plates.[10][11]

-

Add 10 µL of the menin protein solution to each well.

-

Add 10 µL of assay buffer.

-

Initiate the binding reaction by adding 10 µL of the fluorescent MLL peptide solution. The final volume in each well is 40 µL.[11]

-

Include control wells:

-

Pmin (Minimum Polarization): Fluorescent peptide only.

-

Pmax (Maximum Polarization): Fluorescent peptide + menin protein (no inhibitor).

-

-

Incubate the plate at room temperature for a set period (e.g., 30 minutes) to reach binding equilibrium.[11]

-

-

Data Acquisition and Analysis:

-

Measure fluorescence polarization on a suitable plate reader using appropriate excitation and emission filters (e.g., 485 nm excitation and 535 nm emission for fluorescein).[11]

-

The instrument measures fluorescence intensity parallel (S) and perpendicular (P) to the plane of excitation.

-

Calculate polarization (mP) for each well.

-

Determine the percent inhibition for each compound concentration.

-

Plot percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.

-

Caption: Workflow for a Fluorescence Polarization (FP) assay to measure inhibition.

This cell-based assay measures the effect of this compound on the metabolic activity of leukemia cells, which is an indicator of cell viability and proliferation.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay. Viable cells with active metabolism reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Detailed Protocol:

-

Cell Culture and Seeding:

-

Culture MLL-rearranged leukemia cells (e.g., MLL-AF9 transformed cells) under standard conditions.[4]

-

Plate the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) in 100 µL of culture medium.

-

Incubate for 24 hours to allow cells to acclimate.

-

-

Compound Treatment:

-

Prepare a serial dilution of this compound in culture medium.

-

Remove the old medium from the wells and add 100 µL of medium containing the desired concentration of this compound.

-

Include control wells:

-

Vehicle Control: Cells treated with the same concentration of DMSO as the highest this compound concentration.

-

Blank Control: Medium only (no cells).

-

-

Incubate the plate for a specified period (e.g., 72 hours).

-

-

MTT Addition and Incubation:

-

Prepare a 5 mg/mL stock solution of MTT in sterile PBS.

-

Add 10 µL of the MTT stock solution to each well.

-

Incubate the plate for 3-4 hours at 37°C to allow formazan crystal formation.

-

-

Formazan Solubilization and Measurement:

-

Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

-

Gently pipette to ensure complete dissolution and a homogenous purple color.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

-

Data Analysis:

-

Subtract the average absorbance of the blank control from all other wells.

-

Calculate the percentage of growth inhibition relative to the vehicle control.

-

Plot the percentage of growth inhibition against the logarithm of the this compound concentration and fit the data to determine the GI₅₀ (concentration for 50% growth inhibition).

-

Selectivity and Off-Target Profile

To assess the selectivity of this compound, it was screened against a panel of 68 G-protein coupled receptors (GPCRs), ion channels, and transporters.[4] The results indicated that this compound has activity against 16 of these targets at a concentration of 10 µM.[4] This profile is comparable to the first-generation probe ML227 and includes a number of monoaminergic and ion channel targets.[4] Further investigation is required to determine the impact of these off-target activities on the potential in vivo applications of this compound.[4]

Synthesis of this compound

The synthesis of this compound involves a key step where 3-Fluorophenylmagnesium bromide is added to (1-(3-chloropropyl)piperidin-4-yl)(pyridin-2-yl)methanone at 0°C in THF.[4] The reaction is slowly warmed to room temperature and stirred for 2 hours.[4] The reaction is then quenched with saturated aqueous ammonium chloride and extracted with ethyl acetate to yield the desired product.[4]

Conclusion

This compound is a potent and cell-active small molecule inhibitor of the menin-MLL protein-protein interaction.[4] With improved potency and drug-like properties over earlier inhibitors, it serves as a critical tool for researchers studying the mechanisms of MLL-rearranged leukemia.[4] While its off-target profile warrants consideration in experimental design, this compound represents a significant advancement and provides a valuable scaffold for the development of novel therapeutics aimed at this challenging disease.[4] Its availability enables further exploration of menin's role in cancer and provides a means for in vivo proof-of-concept studies in animal models of MLL leukemia.[4]

References

- 1. Challenges and opportunities in targeting the menin-MLL interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. ashpublications.org [ashpublications.org]

- 4. Progress towards small molecule inhibitors of the Menin-Mixed Lineage Leukemia (MLL) interaction with in vivo utility - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Inhibitors of the Menin-Mixed Lineage Leukemia (MLL) Interaction - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. A Menin-MLL inhibitor induces specific chromatin changes and eradicates disease in models of MLL-rearranged leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Structural insights into inhibition of the bivalent menin-MLL interaction by small molecules in leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. youtube.com [youtube.com]

- 10. ubiqbio.com [ubiqbio.com]

- 11. rsc.org [rsc.org]

Investigating the Cellular Targets of ML399: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

ML399 has been identified as a potent and cell-permeable small molecule inhibitor of the menin-Mixed Lineage Leukemia (MLL) protein-protein interaction. This interaction is a critical driver in a subset of acute leukemias, making this compound a valuable tool for studying the biological consequences of this inhibition and a potential starting point for therapeutic development. While the primary target of this compound is well-established as the menin-MLL interface, this guide also explores the reported off-target activities and addresses the existing ambiguities in the scientific literature regarding its potential interaction with other cellular targets, such as Glutathione Peroxidase 4 (GPX4) and Thioredoxin Reductase 1 (TXNRD1). This document provides a comprehensive overview of this compound, including its quantitative inhibitory data, detailed experimental protocols for target validation, and visual representations of its mechanism of action and relevant experimental workflows.

Primary Cellular Target: Menin-MLL Interaction

The primary cellular target of this compound is the protein-protein interaction (PPI) between menin and the MLL1 protein (also known as KMT2A). Menin acts as a scaffold protein, and its interaction with the N-terminus of MLL1 is essential for the recruitment of the MLL1 histone methyltransferase complex to target genes, such as the HOX genes. In MLL-rearranged leukemias, the fusion of the MLL gene with various partner genes results in oncogenic fusion proteins that retain the menin-binding domain. The persistent activation of target genes by these fusion proteins, mediated by the menin-MLL interaction, is a key driver of leukemogenesis. This compound competitively binds to a pocket on menin that is critical for the interaction with MLL, thereby disrupting the formation of the oncogenic complex and leading to the downregulation of target gene expression, cell differentiation, and apoptosis in MLL-rearranged leukemia cells.[1][2][3]

Quantitative Data for this compound Activity

The following table summarizes the key quantitative data for this compound's inhibitory activity against the menin-MLL interaction and its effects on leukemia cells.

| Parameter | Value | Target/System | Assay Type | Reference |

| IC50 | 90 nM | Menin-MLL Interaction | In vitro Fluorescence Polarization | [1][4] |

| GI50 | ~4 µM | MLL-AF9 leukemia cells | MTT Cell Viability Assay | [1] |

Off-Target Profile and Ambiguous Cellular Targets

A comprehensive understanding of a chemical probe's selectivity is crucial for the accurate interpretation of experimental results.

Reported Off-Target Activities

An ancillary pharmacology screen of this compound against a panel of 68 G-protein coupled receptors (GPCRs), ion channels, and transporters revealed that at a concentration of 10 µM, this compound exhibited significant activity against 16 of these targets.[1] The specific off-targets were noted to be comparable to a prior probe, ML227, and included a number of monoaminergic and ion channel targets.[1] Further investigation is required to deconvolve these off-target effects and assess their contribution to the cellular phenotype observed upon this compound treatment.

The GPX4 and TXNRD1 Controversy

Some studies have investigated compounds structurally related to other chemical probes, such as RSL3 and ML162, as inducers of ferroptosis through the inhibition of Glutathione Peroxidase 4 (GPX4). However, a recent study has contested this, suggesting that RSL3 and ML162 do not directly inhibit GPX4 but instead target another selenoprotein, Thioredoxin Reductase 1 (TXNRD1).[5] It is critical to note that there is currently no direct, peer-reviewed evidence demonstrating the inhibition of either GPX4 or TXNRD1 by this compound. The structural differences between this compound and the aforementioned ferroptosis inducers are significant enough that their activities cannot be assumed to be identical. Therefore, any investigation into the potential role of this compound in ferroptosis should be approached with caution and would require direct experimental validation.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of scientific findings. Below are protocols for key experiments relevant to the investigation of this compound's cellular targets.

Menin-MLL Interaction Assay (Fluorescence Polarization)

This assay is used to quantify the inhibitory effect of compounds on the protein-protein interaction between menin and MLL.

Materials:

-

Purified recombinant human menin protein

-

Fluorescein-labeled MLL-derived peptide (e.g., FLSN-MLL)

-

Assay Buffer: 50 mM Tris, pH 7.4, 50 mM NaCl, 0.02% BSA, 1 mM DTT, 0.005% Triton X-100

-

This compound or other test compounds dissolved in DMSO

-

384-well, low-volume, black, round-bottom plates

-

Plate reader capable of measuring fluorescence polarization

Procedure:

-

Prepare serial dilutions of this compound in DMSO.

-

In the assay plate, add the test compound to the appropriate wells. Include wells with DMSO only as a negative control (no inhibition) and wells with a known menin-MLL inhibitor as a positive control.

-

Add the fluorescein-labeled MLL peptide to all wells at a final concentration predetermined to be at its Kd for menin.

-

Initiate the binding reaction by adding purified menin protein to all wells at a final concentration sufficient to achieve a significant polarization signal.

-

Incubate the plate at room temperature for a specified time (e.g., 1-2 hours) to allow the binding to reach equilibrium.

-

Measure the fluorescence polarization of each well using the plate reader.

-

Calculate the percent inhibition for each compound concentration relative to the controls.

-

Determine the IC50 value by fitting the dose-response data to a four-parameter logistic equation.

Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a powerful technique to confirm the direct binding of a compound to its target in a cellular context.

Materials:

-

Cultured cells of interest (e.g., MLL-rearranged leukemia cells)

-

This compound or test compound

-

Phosphate-buffered saline (PBS) with protease inhibitors

-

Liquid nitrogen

-

Thermal cycler or heating block

-

Centrifuge

-

SDS-PAGE and Western blotting reagents

-

Antibody specific to the target protein (e.g., anti-menin)

Procedure:

-

Treat cultured cells with either vehicle (DMSO) or this compound at the desired concentration and for a specified duration.

-

Harvest the cells, wash with PBS, and resuspend in PBS with protease inhibitors.

-

Divide the cell suspension into aliquots for each temperature point.

-

Heat the aliquots at a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.

-

Lyse the cells by three freeze-thaw cycles using liquid nitrogen and a 25°C water bath.

-

Separate the soluble protein fraction from the precipitated protein by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.

-

Transfer the supernatant to new tubes.

-

Analyze the amount of soluble target protein in each sample by SDS-PAGE and Western blotting using a target-specific antibody.

-

Quantify the band intensities and plot the percentage of soluble protein as a function of temperature for both vehicle- and this compound-treated samples. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.

Visualizations

Signaling Pathway Diagram

The following diagram illustrates the role of the menin-MLL interaction in leukemogenesis and the mechanism of inhibition by this compound.

Caption: Inhibition of the Menin-MLL interaction by this compound.

Experimental Workflow Diagram

This diagram outlines a general workflow for identifying and validating the cellular targets of a small molecule inhibitor.

Caption: A generalized workflow for small molecule target validation.

Conclusion

This compound is a well-characterized and potent inhibitor of the menin-MLL protein-protein interaction, a key dependency in MLL-rearranged leukemias. Its primary mechanism of action involves the disruption of an oncogenic transcription complex, leading to the suppression of a leukemogenic gene expression program. While off-target activities at higher concentrations have been reported, the claims of this compound directly inhibiting GPX4 or TXNRD1 currently lack direct experimental support in the peer-reviewed literature. For researchers utilizing this compound, it is recommended to use it at concentrations as close to its menin-MLL IC50 as possible to minimize potential off-target effects and to validate on-target engagement in their specific cellular systems. This guide provides the necessary technical information to facilitate further investigation into the therapeutic potential and cellular biology of inhibiting the menin-MLL interaction with this compound.

References

- 1. Progress towards small molecule inhibitors of the Menin-Mixed Lineage Leukemia (MLL) interaction with in vivo utility - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. The complexity of blocking bivalent protein-protein interactions: development of a highly potent inhibitor of the menin-Mixed Lineage Leukemia (MLL) interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 3. High-Affinity Small-Molecule Inhibitors of the Menin-Mixed Lineage Leukemia (MLL) Interaction Closely Mimic a Natural Protein–Protein Interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 4. [Table, Probe Structure & Characteristics]. - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. The ferroptosis inducing compounds RSL3 and ML162 are not direct inhibitors of GPX4 but of TXNRD1 - PMC [pmc.ncbi.nlm.nih.gov]

ML339: A Selective CXCR6 Antagonist with No Reported Direct Effects on Histone Methylation

Initial investigations into the bioactivity of ML339 have established its role as a potent and selective antagonist of the C-X-C chemokine receptor 6 (CXCR6). Current scientific literature does not support a direct role for ML339 in the regulation of histone methylation.

ML339 was identified through high-throughput screening as an inhibitor of the CXCR6/CXCL16 signaling axis, which is implicated in the progression of certain cancers, including prostate and hepatocellular carcinoma.[1][2][3] The compound exhibits a high affinity for the human CXCR6 receptor, with a reported IC50 of 140 nM.[1][4][5] Its mechanism of action involves the antagonism of β-arrestin recruitment and the cAMP signaling pathway induced by the natural ligand, CXCL16.[3][4][5]

While the user's query focused on the effect of ML339 on histone methylation, extensive database searches have not yielded any evidence to support this. The primary therapeutic potential of ML339, as explored in the literature, is in the context of cancer cell metastasis and proliferation, mediated through its interaction with the CXCR6 receptor.[1][2]

Given the user's interest in the enzymatic regulation of histone methylation, this guide will now focus on a well-characterized inhibitor of G9a (also known as EHMT2), a key histone methyltransferase responsible for the mono- and di-methylation of histone H3 at lysine 9 (H3K9me1 and H3K9me2).[6][7] The selected compound for this in-depth analysis is BIX-01294, a widely studied small molecule inhibitor of G9a.

An In-Depth Technical Guide to BIX-01294: A G9a/EHMT2 Histone Methyltransferase Inhibitor

This technical guide provides a comprehensive overview of the G9a inhibitor BIX-01294, its mechanism of action, and its effects on histone methylation. The information is intended for researchers, scientists, and drug development professionals.

Core Mechanism of Action

BIX-01294 is a selective, cell-permeable small molecule that inhibits the enzymatic activity of the histone methyltransferases G9a (EHMT2) and G9a-like protein (GLP, also known as EHMT1).[8] G9a and GLP often form a heterodimeric complex to efficiently catalyze the methylation of H3K9 in euchromatic regions.[9] This methylation is a key epigenetic mark associated with transcriptional repression.[10] By inhibiting G9a and GLP, BIX-01294 leads to a reduction in global H3K9me2 levels, which can result in the reactivation of silenced genes.[8]

Quantitative Data on BIX-01294 Activity

The following table summarizes the key quantitative data for BIX-01294 from various biochemical and cellular assays.

| Assay Type | Target | Species | IC50 | Reference |

| Biochemical Assay | G9a | Human | 2.7 nM | [8] |

| Biochemical Assay | GLP | Human | 1.5 µM | [8] |

| Cellular Assay | H3K9me2 reduction | Human CML cells | Not specified | [8] |

Key Experimental Protocols

Detailed methodologies for experiments commonly used to characterize the effects of BIX-01294 are provided below.

1. In Vitro Histone Methyltransferase (HMT) Assay

-

Objective: To determine the direct inhibitory effect of BIX-01294 on the enzymatic activity of recombinant G9a or GLP.

-

Methodology:

-

Recombinant human G9a or GLP enzyme is incubated with a histone H3 peptide substrate and the methyl donor, S-adenosyl-L-[methyl-³H]methionine, in a suitable reaction buffer.

-

Varying concentrations of BIX-01294 are added to the reaction mixture.

-

The reaction is allowed to proceed for a specified time at a controlled temperature (e.g., 30°C for 1 hour).

-

The reaction is stopped, and the radiolabeled methylated histone peptide is captured on a filter membrane.

-

The amount of incorporated radioactivity is quantified using a scintillation counter.

-

IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

2. Cellular H3K9 Methylation Assay (Western Blot)

-

Objective: To assess the effect of BIX-01294 on the levels of H3K9 methylation in cultured cells.

-

Methodology:

-

Human cell lines (e.g., chronic myeloid leukemia K562 cells) are cultured in appropriate media.[8]

-

Cells are treated with various concentrations of BIX-01294 or a vehicle control (e.g., DMSO) for a defined period (e.g., 24-72 hours).

-

Histones are extracted from the cell nuclei using an acid extraction protocol.

-

The concentration of the extracted histones is determined using a protein assay (e.g., Bradford assay).

-

Equal amounts of histone extracts are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked and then incubated with primary antibodies specific for H3K9me2 and a loading control (e.g., total Histone H3).

-

After washing, the membrane is incubated with a corresponding secondary antibody conjugated to an enzyme (e.g., HRP).

-

The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and imaged.

-

The band intensities are quantified to determine the relative change in H3K9me2 levels.

-

3. Chromatin Immunoprecipitation (ChIP) Assay

-

Objective: To determine if BIX-01294 treatment leads to a reduction of H3K9me2 at specific gene promoters.[8]

-

Methodology:

-

Cells are treated with BIX-01294 or a vehicle control.

-

Protein-DNA complexes are cross-linked using formaldehyde.

-

The chromatin is sheared into smaller fragments by sonication or enzymatic digestion.

-

An antibody specific for H3K9me2 is used to immunoprecipitate the chromatin fragments associated with this modification.

-

The cross-links are reversed, and the DNA is purified.

-

The amount of specific DNA sequences (e.g., promoter regions of interferon-stimulated genes) is quantified by quantitative PCR (qPCR).[8]

-

A decrease in the amount of immunoprecipitated DNA at a specific locus in BIX-01294-treated cells compared to control cells indicates a reduction in H3K9me2 at that site.

-

Signaling Pathways and Experimental Workflows

G9a/GLP-Mediated Histone Methylation and its Inhibition by BIX-01294

The following diagram illustrates the catalytic action of the G9a/GLP complex on histone H3 and the inhibitory effect of BIX-01294.

Caption: Mechanism of G9a/GLP inhibition by BIX-01294.

Experimental Workflow for Assessing BIX-01294 Cellular Activity

The diagram below outlines the typical workflow for evaluating the effects of BIX-01294 in a cellular context.

Caption: Cellular assay workflow for BIX-01294.

References

- 1. Probing the CXCR6/CXCL16 Axis: Targeting Prevention of Prostate Cancer Metastasis - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. cancer-research-network.com [cancer-research-network.com]

- 3. Discovery of small molecule antagonists of chemokine receptor CXCR6 that arrest tumor growth in SK-HEP-1 mouse xenografts as a model of hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. What are EHMT2 inhibitors and how do they work? [synapse.patsnap.com]

- 7. scbt.com [scbt.com]

- 8. Inhibition of euchromatic histone methyltransferase 1 and 2 sensitizes chronic myeloid leukemia cells to interferon treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Histone methyltransferases G9a and GLP form heteromeric complexes and are both crucial for methylation of euchromatin at H3-K9 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Complete loss of H3K9 methylation dissolves mouse heterochromatin organization - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Development of ML399: A Potent Chemical Probe for the Menin-MLL Interaction

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide details the discovery and development of ML399, a second-generation chemical probe and a potent, cell-penetrant inhibitor of the Menin-Mixed Lineage Leukemia (MLL) protein-protein interaction. This document provides a comprehensive overview of the quantitative data, experimental protocols, and the strategic workflow that led to the identification of this compound, offering valuable insights for researchers in oncology, epigenetics, and drug discovery.

Introduction: Targeting the Menin-MLL Interaction in Leukemia

Acute leukemias featuring rearrangements of the Mixed Lineage Leukemia (MLL) gene are aggressive hematological malignancies with a poor prognosis, particularly in infants. The leukemogenic activity of MLL fusion proteins is critically dependent on their interaction with the protein Menin. This interaction tethers the MLL fusion complex to chromatin, leading to the aberrant expression of target genes, such as HOX genes, which drives leukemogenesis.

The Menin-MLL interaction, therefore, represents a key therapeutic target. The development of small molecule inhibitors that can disrupt this protein-protein interaction (PPI) offers a promising strategy for the treatment of MLL-rearranged leukemias. Chemical probes are essential tools in this endeavor, enabling the validation of the therapeutic hypothesis and the elucidation of the biological consequences of inhibiting the Menin-PLL pathway.

This compound emerged from a focused effort to develop a potent and metabolically stable inhibitor of the Menin-MLL interaction, suitable for in vivo studies. It is a significant improvement upon the first-generation probe, ML227, addressing its limitations in metabolic stability and potency.

Quantitative Data Summary

The development of this compound involved rigorous characterization to quantify its potency, cellular activity, and physicochemical properties. The following tables summarize the key quantitative data for this compound and its precursor, ML227, for comparative analysis.

Table 1: In Vitro Potency and Cellular Activity

| Compound | Target | Assay Type | IC50 (nM) | GI50 (µM) | Cell Line |

| This compound | Menin-MLL Interaction | Fluorescence Polarization | 46 | ~4 | MLL-AF9 |

| ML227 | Menin-MLL Interaction | Fluorescence Polarization | 130 | >25 | MLL-AF9 |

IC50: Half-maximal inhibitory concentration. GI50: Half-maximal growth inhibition.

Table 2: Physicochemical and Pharmacokinetic Properties

| Compound | Property | Value |

| This compound | Solubility (PBS, pH 7.4) | 86.9 ± 8.2 µM |

| Solubility (DMSO) | Up to 40 mM | |

| Ancillary Pharmacology | 16 significant off-target activities at 10 µM |

Experimental Protocols

The discovery and characterization of this compound involved a series of key experiments. The detailed methodologies for these are provided below.

Fluorescence Polarization (FP) Assay for Menin-MLL Interaction

This biochemical assay was the primary method used to quantify the inhibitory potency of compounds against the Menin-MLL interaction.

Principle: The assay measures the change in polarization of fluorescently labeled MLL peptide upon binding to the Menin protein. Small molecule inhibitors that disrupt this interaction will lead to a decrease in fluorescence polarization.

Materials:

-

Full-length human Menin protein

-

Fluorescein-labeled MLL peptide (encompassing the high-affinity binding motif)

-

Assay Buffer (e.g., PBS with 0.01% Tween-20)

-

Test compounds (solubilized in DMSO)

-

384-well black plates

Protocol:

-

Prepare a solution of Menin protein and fluorescein-labeled MLL peptide in the assay buffer. The concentrations should be optimized to yield a stable and robust FP signal.

-

Dispense the Menin-MLL peptide solution into the wells of a 384-well plate.

-

Add the test compounds at various concentrations to the wells. Include appropriate controls (e.g., DMSO vehicle for 100% binding, buffer for 0% binding).

-

Incubate the plate at room temperature for a specified period (e.g., 30 minutes) to allow the binding to reach equilibrium.

-

Measure the fluorescence polarization using a suitable plate reader with excitation and emission wavelengths appropriate for fluorescein (e.g., 485 nm and 535 nm, respectively).

-

Calculate the percentage of inhibition for each compound concentration relative to the controls.

-

Plot the percentage of inhibition against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

MTT Cell Proliferation Assay

This cell-based assay was used to determine the effect of this compound on the proliferation of MLL-rearranged leukemia cells.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product. The amount of formazan is proportional to the number of viable cells.

Materials:

-

MLL-rearranged leukemia cell line (e.g., MLL-AF9)

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

Test compound (this compound)

-

96-well cell culture plates

Protocol:

-

Seed the MLL-AF9 cells into a 96-well plate at a predetermined optimal density and incubate overnight.

-

Treat the cells with serial dilutions of this compound. Include a vehicle control (DMSO).

-

Incubate the cells for a specified period (e.g., 72 hours) at 37°C in a 5% CO2 incubator.

-

Add MTT solution to each well and incubate for an additional 2-4 hours, allowing the formazan crystals to form.

-

Add the solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell growth inhibition for each concentration of this compound compared to the vehicle control.

-

Plot the percentage of growth inhibition against the concentration of this compound and determine the GI50 value from the dose-response curve.

Ancillary Pharmacology Profiling (Eurofins Lead Profiler Screen)

To assess the selectivity of this compound, its off-target activity was evaluated using a broad panel of receptors, ion channels, and transporters.

Principle: This is a fee-for-service screen that evaluates the binding of a test compound to a large number of known biological targets. The results provide a profile of the compound's potential off-target interactions, which is crucial for assessing its suitability as a selective chemical probe.

Methodology:

-

This compound was submitted to Eurofins for screening against their Lead Profiler panel, which consists of 68 GPCRs, ion channels, and transporters.

-

The compound was tested at a single high concentration (10 µM).

-

The primary data generated is the percentage of inhibition or stimulation of the binding of a radiolabeled ligand to each target.

-

Significant activity is typically defined as greater than 50% inhibition or stimulation. The number of "hits" provides an indication of the compound's promiscuity. For this compound, 16 significant off-target activities were identified at this concentration.[1]

Mandatory Visualizations

The following diagrams illustrate the key pathways and workflows in the discovery and development of this compound.

Caption: The Menin-MLL signaling pathway and the inhibitory action of this compound.

Caption: The discovery workflow of the chemical probe this compound.

Conclusion

The development of this compound represents a successful example of probe development through iterative medicinal chemistry and a structure-based design approach.[1] this compound is a potent and cell-penetrant inhibitor of the Menin-MLL interaction, with improved properties over its predecessor, ML227.[1] Its characterization through a suite of biochemical and cell-based assays has provided a clear quantitative understanding of its activity.

While this compound exhibits some off-target activity at higher concentrations, it remains a valuable tool for investigating the biology of MLL-rearranged leukemias and for in vivo proof-of-concept studies. The detailed data and protocols presented in this guide are intended to facilitate the use of this compound by the research community and to serve as a reference for future drug discovery efforts targeting the Menin-MLL protein-protein interaction.

References

The Role of ML399 in Leukemogenesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

ML399 is a potent and cell-permeable small molecule inhibitor of the protein-protein interaction between Menin and Mixed Lineage Leukemia (MLL) fusion proteins.[1] This interaction is a critical driver in a subset of aggressive acute leukemias, particularly those harboring MLL gene rearrangements.[1] This technical guide provides a comprehensive overview of the available data on this compound, its mechanism of action, and its impact on leukemogenesis, designed for researchers and professionals in the field of oncology and drug development.

Core Mechanism of Action: Inhibition of the Menin-MLL Interaction

This compound functions by disrupting the critical interaction between Menin and the N-terminus of MLL fusion proteins. This interaction is essential for the recruitment of the MLL fusion protein complex to target genes, leading to the aberrant expression of leukemogenic genes such as HOXA9 and its cofactor MEIS1.[1] By inhibiting this interaction, this compound effectively downregulates the expression of these key oncogenes, thereby suppressing the proliferation of MLL-rearranged leukemia cells.[1]

Quantitative Data on this compound Activity

Currently, publicly available quantitative data on the activity of this compound across a broad panel of leukemia cell lines is limited. The primary reported data point is from preliminary studies on the MLL-AF9 rearranged cell line.

| Cell Line | MLL Status | Assay Type | Parameter | Value (µM) | Reference |

| MLL-AF9 | Rearranged (MLL-AF9 fusion) | MTT Cell Viability | GI₅₀ | ~4 | [1] |

Note: Further studies on a wider range of MLL-rearranged and non-rearranged leukemia cell lines are necessary to fully characterize the specificity and potency of this compound.

Signaling Pathways

The Menin-MLL Signaling Axis

The Menin-MLL interaction is a central node in the signaling network that drives MLL-rearranged leukemias. The following diagram illustrates the core pathway and the point of intervention for this compound.

Experimental Protocols

The following is a generalized protocol for an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) cell viability assay, similar to the one used to determine the GI₅₀ of this compound.

Objective: To assess the dose-dependent effect of this compound on the viability of leukemia cell lines.

Materials:

-

Leukemia cell lines (e.g., MLL-AF9)

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

This compound stock solution (dissolved in DMSO)

-

96-well flat-bottom plates

-

MTT solution (5 mg/mL in PBS, sterile filtered)

-

Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

-

Phosphate-buffered saline (PBS)

-

Multichannel pipette

-

Microplate reader (absorbance at 570 nm)

Procedure:

-

Cell Seeding:

-

Harvest and count leukemia cells, ensuring high viability (>95%).

-

Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.

-

Include wells for "cells only" (untreated control) and "medium only" (blank).

-

Incubate the plate overnight at 37°C in a humidified 5% CO₂ incubator.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in complete medium from the stock solution. It is crucial to maintain a consistent final DMSO concentration across all wells (typically ≤ 0.5%).

-

Add 100 µL of the diluted this compound solutions to the respective wells. For the untreated control, add 100 µL of medium with the same final DMSO concentration.

-

Incubate the plate for the desired treatment duration (e.g., 72 hours).

-

-

MTT Assay:

-

After the incubation period, add 20 µL of MTT solution to each well.

-

Incubate the plate for an additional 2-4 hours at 37°C. During this time, purple formazan crystals will form in viable cells.

-

Carefully remove the medium without disturbing the formazan crystals. For suspension cells, this may require centrifugation of the plate.

-

Add 100 µL of solubilization solution to each well to dissolve the crystals.

-

Gently shake the plate for 10-15 minutes to ensure complete solubilization.

-

-

Data Acquisition and Analysis:

-

Measure the absorbance of each well at 570 nm using a microplate reader.

-

Subtract the average absorbance of the blank wells from all other readings.

-

Calculate the percentage of cell viability for each concentration relative to the untreated control.

-

Plot the percentage of viability against the log of the this compound concentration to determine the GI₅₀ (the concentration that causes 50% growth inhibition).

-

Experimental Workflow

The following diagram outlines a general workflow for the in vitro characterization of a Menin-MLL inhibitor like this compound.

Impact on Other Signaling Pathways

Deubiquitinating Enzymes (DUBs)

Currently, there is no publicly available evidence directly linking this compound to the activity of deubiquitinating enzymes (DUBs) in the context of leukemogenesis. While the ubiquitin-proteasome system is a critical regulator of protein stability in cancer, any potential off-target effects of this compound on DUBs have not been reported.

p53 Pathway

The tumor suppressor p53 pathway is often dysregulated in cancer. Some studies have suggested that MLL fusion proteins can suppress p53-mediated responses to DNA damage. However, there is currently no direct evidence to suggest that this compound modulates the p53 pathway or that its anti-leukemic effects are mediated through p53.

Conclusion and Future Directions

This compound represents a promising therapeutic lead for the treatment of MLL-rearranged leukemias by specifically targeting the Menin-MLL interaction. The available data demonstrates its ability to inhibit the proliferation of MLL-rearranged cells. However, to fully realize its clinical potential, further in-depth studies are required. These include:

-

Comprehensive Profiling: Determining the IC₅₀/GI₅₀ of this compound across a large panel of leukemia cell lines to establish its specificity and identify other potential sensitive subtypes.

-

In Vivo Efficacy: Evaluating the anti-leukemic activity of this compound in preclinical animal models of MLL-rearranged leukemia.

-

Pharmacokinetic and Pharmacodynamic Studies: Characterizing the absorption, distribution, metabolism, and excretion (ADME) properties of this compound and its on-target effects in vivo.

-

Mechanism of Resistance: Investigating potential mechanisms of acquired resistance to this compound to inform the development of combination therapies.

-

Off-Target Effects: A thorough investigation of potential off-target effects, including any interactions with DUBs or the p53 pathway, is warranted to ensure a complete understanding of its pharmacological profile.

The continued investigation of this compound and other Menin-MLL inhibitors holds significant promise for the development of targeted therapies for this high-risk leukemia subtype.

References

The Pharmacodynamics of ML399: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

ML399 is a potent and cell-permeable small molecule inhibitor of the protein-protein interaction (PPI) between Menin and Mixed Lineage Leukemia (MLL). This interaction is a critical driver in a subset of aggressive hematological malignancies, particularly in acute leukemias harboring MLL gene rearrangements. By disrupting the Menin-MLL complex, this compound offers a targeted therapeutic strategy to reverse the oncogenic gene expression program initiated by MLL fusion proteins. This technical guide provides a comprehensive overview of the pharmacodynamics of this compound, including its mechanism of action, quantitative biochemical and cellular activity, and detailed experimental protocols for its evaluation.

Mechanism of Action: Disrupting the Menin-MLL Oncogenic Axis

This compound exerts its therapeutic effect by directly binding to Menin and competitively inhibiting its interaction with the N-terminal region of MLL or MLL fusion proteins. In MLL-rearranged leukemias, the fusion proteins recruit Menin to chromatin, which is essential for the upregulation of downstream target genes such as HOXA9 and MEIS1. These genes are critical for maintaining the leukemic state by promoting proliferation and blocking differentiation of hematopoietic progenitor cells.

By occupying the MLL binding pocket on Menin, this compound effectively displaces MLL fusion proteins from their target gene promoters. This leads to the downregulation of HOXA9 and MEIS1 expression, ultimately resulting in the inhibition of leukemic cell growth, induction of apoptosis, and promotion of cellular differentiation.

Quantitative Pharmacodynamic Profile

The activity of this compound has been characterized through a series of in vitro biochemical and cell-based assays, demonstrating its high potency and selectivity for MLL-rearranged leukemia cells.

| Parameter | Value | Assay Type | Cell Line/System | Reference |

| IC50 | 90 nM | Fluorescence Polarization | In vitro Menin-MLL interaction | [1] |

| GI50 | ~4 µM | MTT Cell Viability Assay | MLL-AF9 leukemia cells | [2] |

| Solubility (PBS, pH 7.4) | 86.9 ± 8.2 µM | Probe Chemical Characterization | N/A | [2] |

| Stability in PBS (24h) | 98.6% remaining | LC-MS | N/A | [2] |

| Stability in PBS (48h) | 96.1% remaining | LC-MS | N/A | [2] |

Signaling Pathway

The signaling pathway disrupted by this compound is central to the pathogenesis of MLL-rearranged leukemia. The following diagram illustrates the mechanism of action of this compound.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of Menin-MLL inhibitors. The following sections provide protocols for the key assays used to characterize this compound.

Fluorescence Polarization (FP) Assay for Menin-MLL Interaction

This biochemical assay quantitatively measures the ability of a compound to disrupt the interaction between Menin and a fluorescently labeled MLL-derived peptide.

Materials:

-

Full-length human Menin protein

-

Fluorescein-labeled MLL peptide (e.g., FLSN-MLL4-43)

-

Assay Buffer: 20 mM Tris-HCl pH 7.5, 100 mM NaCl, 5 mM DTT, 1 mg/mL BSA, 0.5 mg/mL bovine gamma globulin

-

This compound stock solution in DMSO

-

384-well, low-volume, black, non-binding surface plates

-

Plate reader with fluorescence polarization capabilities (Excitation: 485 nm, Emission: 535 nm)

Procedure:

-

Prepare serial dilutions of this compound in Assay Buffer.

-

In a 384-well plate, add the diluted this compound solutions. Include wells with buffer and DMSO as negative controls (0% inhibition) and wells with a known potent inhibitor or no Menin protein as positive controls (100% inhibition).

-

Add the fluorescently labeled MLL peptide to all wells at a final concentration determined by prior titration (typically in the low nanomolar range).

-

Initiate the binding reaction by adding the Menin protein to all wells (except for the 100% inhibition control without Menin) at a concentration that yields approximately 75-80% of the maximum polarization signal.

-

Incubate the plate at room temperature for 30 minutes, protected from light.

-

Measure the fluorescence polarization of each well using the plate reader.

-

Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a four-parameter logistic equation.

MTT Cell Viability Assay in MLL-AF9 Cells

This cell-based assay assesses the effect of this compound on the proliferation of MLL-rearranged leukemia cells.

Materials:

-

MLL-AF9 expressing leukemia cells (e.g., murine bone marrow cells transformed with MLL-AF9)

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS, penicillin/streptomycin, and appropriate cytokines)

-

This compound stock solution in DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

-

96-well clear-bottom cell culture plates

-

Microplate reader capable of measuring absorbance at 570 nm

Procedure:

-

Seed MLL-AF9 cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

-

Prepare serial dilutions of this compound in complete medium and add them to the wells. Include DMSO-treated wells as a vehicle control.

-

Incubate the plates for 72 hours at 37°C in a humidified 5% CO2 incubator.

-

Add 10 µL of MTT solution to each well and incubate for an additional 4 hours.

-

Add 100 µL of solubilization buffer to each well and incubate overnight at 37°C to dissolve the formazan crystals.

-

Measure the absorbance of each well at 570 nm using a microplate reader.

-

Calculate the percentage of cell growth inhibition (GI) for each concentration of this compound relative to the vehicle control and determine the GI50 value.

Off-Target Profile

The selectivity of this compound was assessed using the Eurofins Lead Profiler screen, which evaluated its activity against a panel of 68 G-protein coupled receptors (GPCRs), ion channels, and transporters at a concentration of 10 µM.[2] The results indicated that this compound has 16 significant off-target activities, which include a number of monoaminergic and ion channel targets.[2] Further investigation is ongoing to determine the impact of these off-target activities on the in vivo proof-of-concept studies. A detailed quantitative breakdown of these off-target interactions is not publicly available at this time.

Conclusion

This compound is a valuable chemical probe for studying the biology of MLL-rearranged leukemias and serves as a promising starting point for the development of novel therapeutics. Its potent and specific inhibition of the Menin-MLL interaction leads to the downregulation of key oncogenic drivers and subsequent inhibition of leukemia cell proliferation. The experimental protocols and pharmacodynamic data presented in this guide provide a solid foundation for researchers and drug development professionals working to advance targeted therapies for this challenging disease. Further studies are warranted to fully elucidate its in vivo efficacy and safety profile.

References

ML399: A Potent Inhibitor of the Menin-MLL Interaction for Epigenetic Research in Leukemia

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

ML399 is a potent and selective small molecule inhibitor of the protein-protein interaction between Menin and Mixed Lineage Leukemia (MLL). This interaction is a critical driver of leukemogenesis in patients with MLL-rearranged (MLL-r) leukemias, a group of aggressive blood cancers with poor prognoses, particularly in pediatric populations. By disrupting the Menin-MLL complex, this compound provides a targeted therapeutic strategy to reverse the aberrant gene expression programs that underlie MLL-r leukemia. This document provides a comprehensive overview of this compound, including its mechanism of action, application in epigenetic research, and relevant experimental protocols.

Introduction to this compound and its Target

Epigenetic dysregulation is a hallmark of many cancers, including MLL-rearranged leukemias.[1] These leukemias are characterized by chromosomal translocations involving the MLL gene, which result in the production of oncogenic MLL fusion proteins.[1][2] These fusion proteins aberrantly recruit the histone methyltransferase DOT1L to ectopic sites, leading to the methylation of histone H3 on lysine 79 (H3K79) and the subsequent upregulation of pro-leukemic genes, such as the HOX genes.

The interaction with the scaffold protein Menin is essential for the oncogenic activity of MLL fusion proteins. Menin acts as a critical cofactor, tethering the MLL fusion protein to chromatin and enabling its pathological function. This compound was developed as a second-generation probe to specifically inhibit this crucial Menin-MLL interaction.[3] It represents a significant advancement over earlier inhibitors, demonstrating improved potency and drug-like properties.[3]

Mechanism of Action of this compound

This compound acts as a protein-protein interaction inhibitor, physically blocking the binding of MLL and MLL fusion proteins to Menin.[4][5] By occupying a key binding pocket on Menin, this compound prevents the formation of the Menin-MLL complex. This disruption has a direct downstream effect on the epigenetic landscape of leukemia cells.

The key mechanistic steps are as follows:

-

Binding to Menin: this compound binds to a specific pocket on the Menin protein that is normally occupied by MLL.

-

Disruption of the Menin-MLL Complex: This binding event competitively inhibits the interaction between Menin and MLL or MLL fusion proteins.

-

Inhibition of Aberrant Gene Expression: By dissociating the MLL fusion protein from its target genes, this compound leads to a reduction in H3K79 methylation and the downregulation of key leukemogenic genes.

-

Induction of Cell Growth Arrest and Apoptosis: The reversal of the oncogenic gene expression program ultimately leads to the inhibition of cell proliferation and the induction of apoptosis in MLL-rearranged leukemia cells.

Below is a diagram illustrating the signaling pathway disrupted by this compound.

Caption: Mechanism of this compound in MLL-rearranged leukemia.

Quantitative Data for this compound

The following table summarizes the key quantitative data reported for this compound.

| Parameter | Value | Cell Line | Assay Type | Reference |

| GI50 | ~4 µM | MLL-AF9 | MTT Cell Viability Assay | [3] |

Experimental Protocols

Cell Viability (MTT) Assay

This protocol is designed to assess the effect of this compound on the proliferation of MLL-rearranged leukemia cells.

Materials:

-

MLL-rearranged leukemia cell line (e.g., MLL-AF9)

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

-

This compound stock solution (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

-

96-well plates

-

Multichannel pipette

-

Plate reader (570 nm)

Procedure:

-

Cell Seeding: Seed MLL-AF9 cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

-

Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Add 100 µL of the this compound dilutions to the appropriate wells to achieve the desired final concentrations. Include a vehicle control (DMSO) and a no-treatment control.

-

Incubation: Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Solubilization: Add 100 µL of solubilization buffer to each well and incubate overnight at 37°C to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a plate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 (the concentration that inhibits cell growth by 50%) using a dose-response curve fitting software.

The following diagram outlines the experimental workflow for the MTT assay.

Caption: Workflow for a cell viability MTT assay.

Applications in Epigenetic Research and Drug Development

This compound serves as a valuable chemical probe for investigating the epigenetic mechanisms underlying MLL-rearranged leukemias.[3] Its high potency and selectivity allow for the precise dissection of the role of the Menin-MLL interaction in leukemogenesis.

Key Research Applications:

-

Target Validation: this compound can be used to validate the Menin-MLL interaction as a therapeutic target in various subtypes of MLL-rearranged leukemias.

-

Mechanism of Action Studies: Researchers can utilize this compound to study the downstream epigenetic consequences of inhibiting the Menin-MLL interaction, such as changes in H3K79 methylation and gene expression.

-

Drug Discovery: As a second-generation probe, this compound provides a scaffold for the development of more potent and drug-like inhibitors with potential for clinical translation.

Conclusion

This compound is a critical tool for the study of epigenetic regulation in the context of MLL-rearranged leukemias. Its ability to selectively disrupt the Menin-MLL interaction provides a powerful means to investigate the molecular mechanisms of this disease and to explore novel therapeutic avenues. The data and protocols presented in this guide offer a foundation for researchers and drug development professionals to effectively utilize this compound in their work to advance the understanding and treatment of these aggressive cancers.

References

- 1. Frontiers | Rewiring the Epigenetic Networks in MLL-Rearranged Leukemias: Epigenetic Dysregulation and Pharmacological Interventions [frontiersin.org]

- 2. Molecular and Epigenetic Mechanisms of MLL in Human Leukemogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Progress towards small molecule inhibitors of the Menin-Mixed Lineage Leukemia (MLL) interaction with in vivo utility - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. medkoo.com [medkoo.com]

- 5. medchemexpress.com [medchemexpress.com]

The Specificity of ML399 for the Menin-MLL Interaction: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of ML399, a small molecule inhibitor developed as a chemical probe to investigate the protein-protein interaction (PPI) between menin and Mixed Lineage Leukemia (MLL). The menin-MLL interaction is a critical dependency for the oncogenic activity of MLL fusion proteins, which are drivers of aggressive acute leukemias with a typically poor prognosis.[1][2] Consequently, disrupting this interaction with targeted inhibitors represents a promising therapeutic strategy.[3][4] this compound emerged from a medicinal chemistry effort to improve upon earlier probes, offering enhanced potency and drug-like properties for in vivo studies.[5] This document details the quantitative data, experimental methodologies, and signaling context necessary to evaluate the specificity of this compound as a tool for cancer research.

Quantitative Data Summary

The following tables summarize the key quantitative metrics defining the activity and properties of this compound and related compounds.

Table 1: In Vitro Inhibitory Activity Against Menin-MLL Interaction

| Compound | Assay Type | Target | IC50 | Reference |

|---|---|---|---|---|

| This compound | Fluorescence Polarization (FP) | Menin-MLL | Nanomolar activity | [5] |

| MI-1 | Fluorescence Polarization (FP) | Menin-MLL | 4.8 μM | [3] |

| MI-2 | Fluorescence Polarization (FP) | Menin-MLL | 430 nM | [3] |

| MI-2-2 | Fluorescence Polarization (FP) | Menin-MLL | Kd = 22 nM | [2] |

| MI-463 | Fluorescence Polarization (FP) | Menin-MLL4–43 | 32 nM | [6] |

| MI-503 | Fluorescence Polarization (FP) | Menin-MLL4–43 | 33 nM | [6] |

| MIV-6R | Fluorescence Polarization (FP) | Menin-MLL | 56 nM | [7] |

| D0060-319 | Fluorescence Polarization (FP) | Menin-MLL | 7.46 nM |[8] |

Table 2: Cellular Activity of Menin-MLL Inhibitors

| Compound | Cell Line | MLL Status | Assay Type | GI50 / IC50 | Reference |

|---|---|---|---|---|---|

| This compound | MLL-AF9 | Rearranged | MTT | ~4 μM | [5] |

| MI-2 | MLL-AF9 transduced BMCs | Rearranged | MTT | ~15 μM | [1] |

| MI-2 | KOPN-8 | Rearranged | MTT | ~20 μM | [3] |

| MI-2 | MV4;11 | Rearranged | MTT | ~20 μM | [3] |

| MI-2 | ME-1 | Not Rearranged | MTT | > 50 μM | [3] |

| D0060-319 | MV4-11 | Rearranged | Proliferation | 4.0 nM | [8] |

| D0060-319 | MOLM-13 | Rearranged | Proliferation | 1.7 nM | [8] |

| D0060-319 | Kasumi-1, K562, HL-60, KG-1 | Not Rearranged | Proliferation | > 10 μM |[8] |

Table 3: Physicochemical and Stability Properties of this compound

| Property | Value | Conditions | Reference |

|---|---|---|---|

| Solubility | 86.9 ± 8.2 μM | PBS, pH 7.4 | [5] |

| Stability | 98.6% remaining | PBS, 24 hours, Room Temp | [5] |

| Stability | 96.1% remaining | PBS, 48 hours, Room Temp |[5] |

Table 4: Off-Target Profile of this compound

| Screening Platform | Concentration | Results | Implication | Reference |

|---|

| Eurofin's Lead Profiler Screen (68 targets) | 10 μM | 16 significant actives identified, including monoaminergic and ion channel targets. | Indicates potential for off-target effects at higher concentrations, requiring careful interpretation of cellular phenotypes. |[5] |

Signaling Pathways and Mechanism of Action

To understand the specificity of this compound, it is crucial to visualize the biological context in which it operates.

Caption: The Menin-MLL fusion protein signaling pathway in acute leukemia.

This compound acts by directly binding to menin in a pocket that is normally occupied by the N-terminus of MLL.[2] This competitive inhibition disrupts the formation of the essential MLL fusion-menin complex, preventing its recruitment to target gene promoters.

Caption: Mechanism of action for this compound as a Menin-MLL interaction inhibitor.

Experimental Protocols

Detailed methodologies are essential for reproducing and validating findings related to this compound's specificity.

Fluorescence Polarization (FP) Assay

This biochemical assay is used to quantify the inhibitory effect of compounds on the menin-MLL protein-protein interaction in vitro.[9]

-

Principle: A small, fluorescently labeled peptide derived from the menin-binding motif of MLL (e.g., FLSN_MLL) is used as a probe.[9] When unbound, the peptide tumbles rapidly in solution, resulting in low fluorescence polarization.[9] Upon binding to the much larger menin protein, its tumbling slows, leading to a high polarization signal.[9] An effective inhibitor like this compound will compete with the labeled peptide for binding to menin, causing a decrease in the polarization signal.[9]

-

Protocol Outline:

-

Reagents: Purified full-length menin protein, fluorescently labeled MLL peptide (e.g., fluorescein- or Texas Red-labeled), assay buffer, and test compound (this compound) serially diluted in DMSO.

-

Procedure: a. In a microplate (e.g., 384-well), add menin protein and the fluorescent MLL peptide to the assay buffer.[9] b. Add varying concentrations of this compound or DMSO (vehicle control). c. Incubate the plate at room temperature to allow the binding reaction to reach equilibrium. d. Measure fluorescence polarization using a plate reader equipped with appropriate filters for the fluorophore.

-

Data Analysis: The percentage of inhibition is calculated relative to DMSO controls. IC50 values are determined by fitting the concentration-response data to a sigmoidal dose-response curve.

-

Cell Viability (MTT) Assay

This assay measures the effect of this compound on the proliferation and viability of cancer cell lines.

-

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

-

Protocol Outline:

-

Cell Culture: Seed leukemia cell lines (e.g., MLL-rearranged lines like MV4;11 and MLL-wild-type lines like K562) in 96-well plates at a predetermined optimal density.[3]

-

Treatment: Add serial dilutions of this compound or DMSO control to the wells and incubate for a specified period (e.g., 72 hours).[3]

-

MTT Addition: Add MTT solution to each well and incubate for several hours to allow formazan crystal formation.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

-

Measurement: Read the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

-